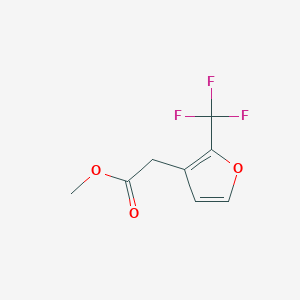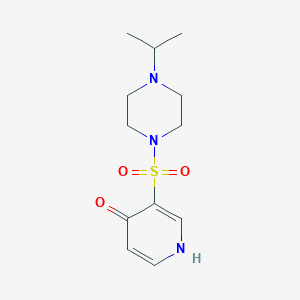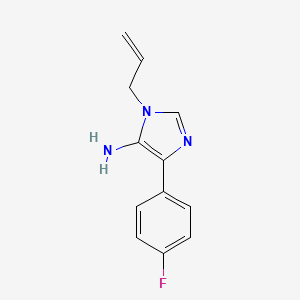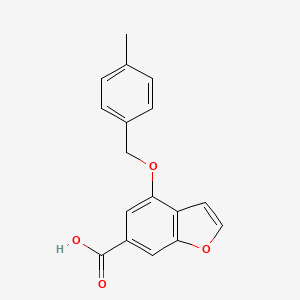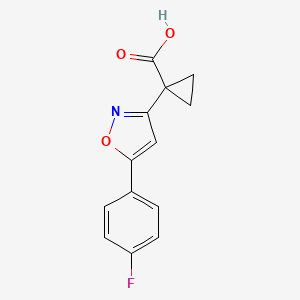
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₃H₁₀FNO₃ It is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Formation of the Cyclopropanecarboxylic Acid Moiety: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: Lacks the isoxazole ring, making it less versatile in certain applications.
5-(4-Fluorophenyl)isoxazol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a cyclopropanecarboxylic acid group.
Uniqueness
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl group and the isoxazole ring enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17) |
InChI Key |
UIWNGCAYFGJVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





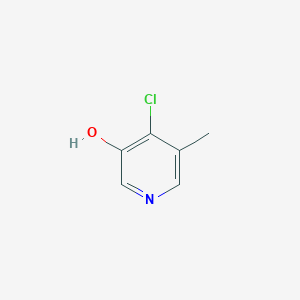
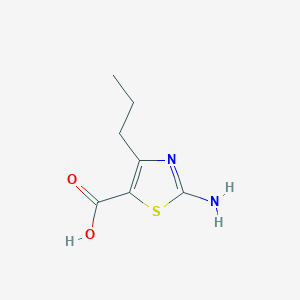

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)



